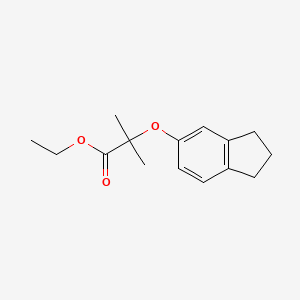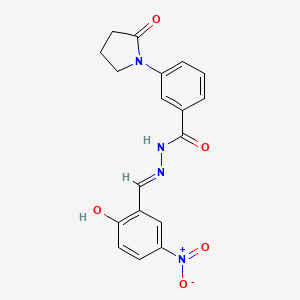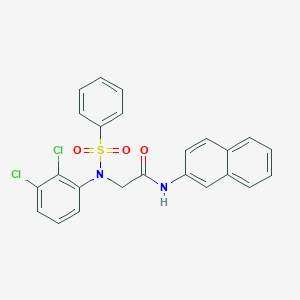![molecular formula C25H36N2O2 B6050741 (3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6050741.png)
(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine, also known as EPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPM is a member of the piperidine class of compounds and has been found to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of (3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine is not fully understood, but it is believed to work by binding to specific receptors in the body. (3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine has been found to bind to the mu-opioid receptor, which is involved in the regulation of pain. It has also been found to bind to the sigma-1 receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine has been found to have a wide range of biochemical and physiological effects. It has been found to have analgesic properties, which make it a potential treatment for pain. (3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine has also been found to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as arthritis. Additionally, (3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine has been found to have anti-cancer properties, which make it a potential treatment for cancer.
实验室实验的优点和局限性
(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, (3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, (3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine has not been extensively studied in humans, so its safety and efficacy are not fully understood.
未来方向
There are several future directions for research on (3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of (3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine and its potential side effects.
合成方法
The synthesis of (3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine is a complex process that involves several steps. The first step involves the reaction of 4-methoxyphenylacetonitrile with ethyl magnesium bromide to form 4-methoxyphenylacetone. The second step involves the reaction of 4-methoxyphenylacetone with 1-(3-chloropropyl)piperidine to form 1-(2-(4-methoxyphenyl)ethyl)-3-piperidinyl)propan-1-one. The final step involves the reaction of 1-(2-(4-methoxyphenyl)ethyl)-3-piperidinyl)propan-1-one with (3-ethoxybenzyl)chloride to form (3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine.
科学研究应用
(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine has been found to have potential therapeutic applications in several areas of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. (3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine has also been found to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2/c1-4-29-25-9-5-7-22(17-25)18-26(2)19-23-8-6-15-27(20-23)16-14-21-10-12-24(28-3)13-11-21/h5,7,9-13,17,23H,4,6,8,14-16,18-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULWIBKLWNFNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN(C)CC2CCCN(C2)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyano-N-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6050667.png)
![2-cyclopropyl-6-{[3-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6050674.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]pyridine](/img/structure/B6050687.png)
![N-[2-(dimethylamino)ethyl]-4-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6050688.png)

![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-isopropyl-3(2H)-pyridazinone](/img/structure/B6050690.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1-piperidinyl)benzoyl]-3-piperidinamine](/img/structure/B6050703.png)
![2-(2-fluorobenzyl)-6-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6050718.png)
![2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6050722.png)
![ethyl 2-[(4-nitrophenyl)amino]-4-oxo-5-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6050734.png)